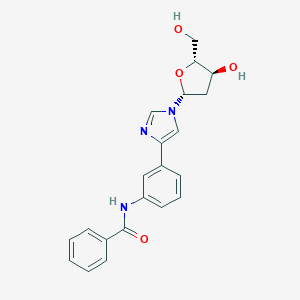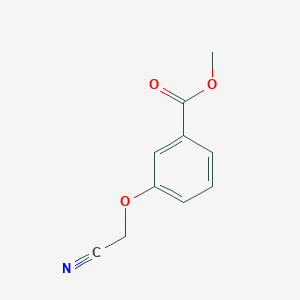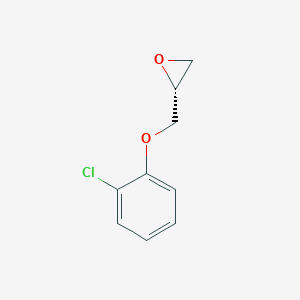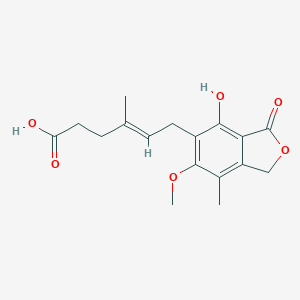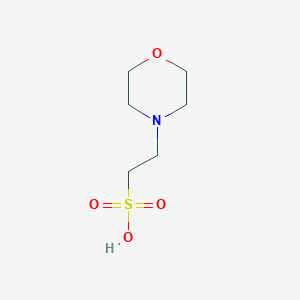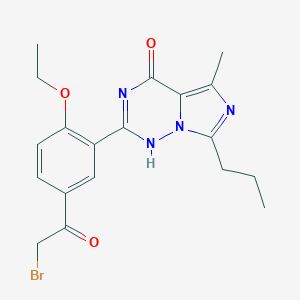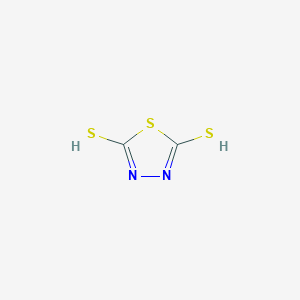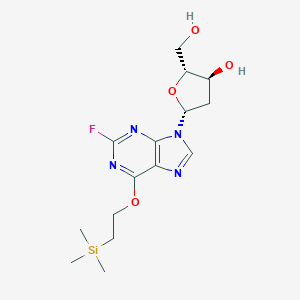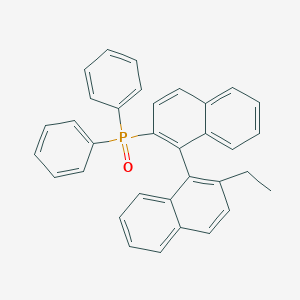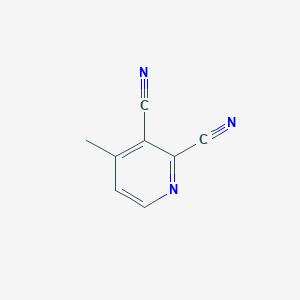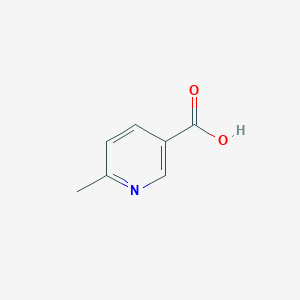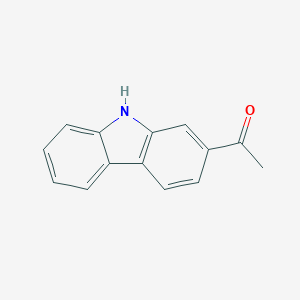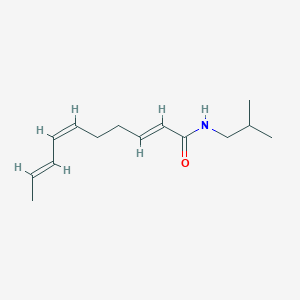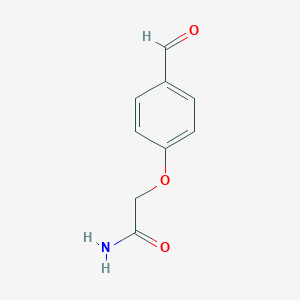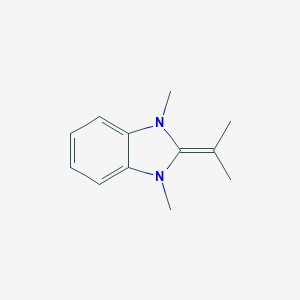
Benzimidazoline,2-isopropylidene-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazoline,2-isopropylidene-1,3-dimethyl- (BIDM) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIDM is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.
Wirkmechanismus
The mechanism of action of Benzimidazoline,2-isopropylidene-1,3-dimethyl- is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA replication and protein synthesis. Benzimidazoline,2-isopropylidene-1,3-dimethyl- has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
Benzimidazoline,2-isopropylidene-1,3-dimethyl- has been shown to exhibit various biochemical and physiological effects, including the inhibition of cellular proliferation, the induction of apoptosis, and the modulation of inflammatory responses. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
Benzimidazoline,2-isopropylidene-1,3-dimethyl- has several advantages for use in laboratory experiments, including its ease of synthesis and its potential applications in various fields. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Benzimidazoline,2-isopropylidene-1,3-dimethyl-, including the development of new synthetic methods, the investigation of its potential applications in drug development, and the study of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of Benzimidazoline,2-isopropylidene-1,3-dimethyl- and its potential applications in various fields.
Synthesemethoden
Benzimidazoline,2-isopropylidene-1,3-dimethyl- can be synthesized using various methods, including the reaction of 2-isopropylidene-1,3-dimethylimidazolidine with paraformaldehyde in the presence of a catalyst. This reaction leads to the formation of Benzimidazoline,2-isopropylidene-1,3-dimethyl- as a white crystalline solid. Another method involves the reaction of 2-isopropylidene-1,3-dimethylimidazolidine with paraformaldehyde and acetic acid in the presence of a catalyst to produce Benzimidazoline,2-isopropylidene-1,3-dimethyl-.
Wissenschaftliche Forschungsanwendungen
Benzimidazoline,2-isopropylidene-1,3-dimethyl- has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Benzimidazoline,2-isopropylidene-1,3-dimethyl- has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and leukemia. This compound has also been studied for its potential use as an anti-inflammatory agent.
In materials science, Benzimidazoline,2-isopropylidene-1,3-dimethyl- has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. This compound has also been used as a ligand for the synthesis of metal-organic frameworks.
Eigenschaften
CAS-Nummer |
143268-49-9 |
|---|---|
Produktname |
Benzimidazoline,2-isopropylidene-1,3-dimethyl- |
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
1,3-dimethyl-2-propan-2-ylidenebenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-9(2)12-13(3)10-7-5-6-8-11(10)14(12)4/h5-8H,1-4H3 |
InChI-Schlüssel |
QJFVNVGUTOOLOA-UHFFFAOYSA-N |
SMILES |
CC(=C1N(C2=CC=CC=C2N1C)C)C |
Kanonische SMILES |
CC(=C1N(C2=CC=CC=C2N1C)C)C |
Andere CAS-Nummern |
143268-49-9 |
Synonyme |
Benzimidazoline,2-isopropylidene-1,3-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



